![molecular formula C12H18ClNO B2390095 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride CAS No. 2375273-17-7](/img/structure/B2390095.png)
3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.
Formation of Azetidine Ring: The aldehyde undergoes a cyclization reaction with an appropriate amine to form the azetidine ring.
Hydroxylation: The azetidine ring is then hydroxylated to introduce the hydroxyl group at the 3-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Propan-2-ylphenyl)azetidin-3-one.
Reduction: Formation of 3-(4-Propan-2-ylphenyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the electrophile used.
Scientific Research Applications
3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride
- 3-(4-Ethylphenyl)azetidin-3-ol;hydrochloride
- 3-(4-Propylphenyl)azetidin-3-ol;hydrochloride
Uniqueness
3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications compared to its analogs.
Biological Activity
3-(4-Propan-2-ylphenyl)azetidin-3-ol; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 230.73 g/mol
The structure includes an azetidine ring, which is known for its role in various biological activities. The presence of the propan-2-ylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of azetidine derivatives, including 3-(4-Propan-2-ylphenyl)azetidin-3-ol. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
Table 1: Antiproliferative Activity of Azetidine Derivatives
Compound | Cell Line | IC50 (nM) | Reference |
---|---|---|---|
3-(4-Propan-2-ylphenyl)azetidin-3-ol | MCF-7 | TBD | |
1,4-diarylazetidinone | MDA-MB-231 | 5.0 | |
4-substituted azetidinones | HT-29 | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the efficacy of these compounds in targeting cancer cells.
The mechanism by which azetidine derivatives exert their anticancer effects often involves:
- Induction of Apoptosis : Many studies report that these compounds can trigger programmed cell death in tumor cells.
- Tubulin Destabilization : Certain azetidine derivatives destabilize microtubules, disrupting mitosis and leading to cell cycle arrest.
CCR6 Modulation
Research has shown that some azetidine derivatives act as modulators of the CCR6 receptor, which is implicated in various inflammatory and autoimmune diseases. These compounds may offer therapeutic benefits in conditions like multiple sclerosis by promoting myelin repair .
Safety and Toxicity
Safety assessments are crucial for understanding the therapeutic window of these compounds. Preliminary toxicity studies suggest that while some azetidine derivatives exhibit promising biological activity, they may also present toxicity at higher concentrations.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on the effects of 3-(4-Propan-2-ylphenyl)azetidin-3-ol on MCF-7 breast cancer cells demonstrated significant growth inhibition compared to control groups. The study utilized various concentrations to determine the compound's IC50 value, which was found to be comparable to established anticancer agents.
Case Study 2: CCR6 Receptor Modulation
In a separate investigation, researchers evaluated the efficacy of azetidine derivatives as CCR6 antagonists in vitro. The results indicated that these compounds could significantly reduce CCR6-mediated signaling pathways, suggesting their potential use in treating inflammatory diseases.
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(2)10-3-5-11(6-4-10)12(14)7-13-8-12;/h3-6,9,13-14H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDEBZZYUVJFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CNC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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